H-Trp-gly-gly-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

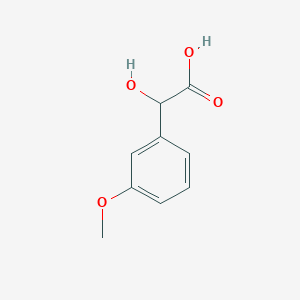

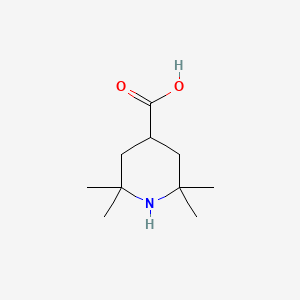

H-Trp-gly-gly-OH is a tripeptide . It was found in the human pituitary gland and its opioid-like effects in vivo were studied in mice .

Synthesis Analysis

The synthesis of a peptide from its component amino acids requires overcoming two obstacles. The first is statistical in nature, and the second arises from the fact that carboxyl acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts .Molecular Structure Analysis

This compound has a molecular formula of C15H18N4O4 . It contains a total of 42 bonds; 24 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 2 secondary amides (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group .Chemical Reactions Analysis

The reactivity of this compound towards peroxyl radicals should be strongly affected by its inclusion in peptides and proteins .Physical And Chemical Properties Analysis

This compound has a molecular weight of 318.33 . It is a solid substance that should be stored at 4° C . It has a density of 1.397g/cm3 and a boiling point of 787.9ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Circular Dichroism Studies

H-Trp-gly-gly-OH and related peptides have been studied for their circular dichroic properties in water and trifluoroethanol solutions. These studies help in understanding the conformational properties of these peptides, including how the position of aromatic residues affects their dichroic signals. The findings suggest that the presence of adjacent aromatic residues in these peptides can influence the conformational equilibrium and chiroptical properties, hinting at potential applications in understanding peptide structure and function (Rizzo et al., 1977).

Fluorescence Properties

The fluorescence properties of co-oligopeptides containing glycine, phenylalanine, and tryptophan have been explored. These studies reveal how pH influences the quantum yield and emission maximum in various peptides, including this compound. Understanding the fluorescence properties of these peptides can be crucial in biochemical and biophysical research, particularly in protein and peptide analysis (Wiget & Luisi, 1978).

Conformation-dependent Reactions

Research on the conformation-dependent reactions of glycine and alanine residues in relation to hydroxyl radical interactions provides insights into the unfolding of amino acid residues. This is particularly relevant in understanding peptide and protein misfolding diseases, such as Alzheimer's. Such studies can pave the way for better understanding the molecular mechanisms underlying these diseases (Owen et al., 2012).

pH-Dependent Conformational Changes

Investigations into the effect of pH on the conformation of peptides containing tryptophan residues, like this compound, have shown conformational changes under different pH conditions. These studies contribute to our understanding of peptide behavior in various environments, which is crucial in fields like drug design and protein engineering (Rizzo & Luisi, 1977).

Gas Phase Fragmentation Studies

Fragmentation studies of tryptophan in the gas phase provide insights into the molecular processes occurring during radiation interaction with living systems. Understanding the decomposition pathways of peptides like this compound under low-energy electron attachment can inform research in radiation biology and therapy (Abdoul-Carime et al., 2005).

Synthesis and Modeling Studies

Research into the synthesis of peptide templates related to this compound and their conformational features through X-ray crystallography and modeling studies aids in the development of new compounds with specific structural properties. This is key in pharmaceuticals and materials science (Esser et al., 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

H-Trp-gly-gly-OH is a tripeptide

Mode of Action

Peptides generally exert their effects by binding to their target receptors or enzymes, triggering a series of biochemical reactions within the cell .

Biochemical Pathways

Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

They can be metabolized by various enzymes and excreted through the kidneys .

Result of Action

Peptides can have a wide range of effects at the molecular and cellular level, depending on their specific targets and the biochemical pathways they affect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and enzymatic environment of the gastrointestinal tract (if orally administered), the presence of other substances that may interact with the peptide, and the specific physiological conditions of the individual .

Propiedades

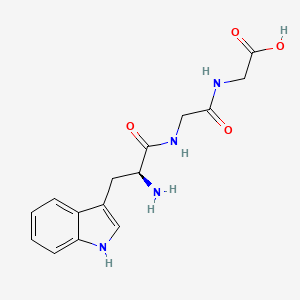

| { "Design of the Synthesis Pathway": "The synthesis pathway for H-Trp-gly-gly-OH involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Trp-OH", "Fmoc-Gly-OH", "HOBt", "DIC", "DMF", "Rink amide resin" ], "Reaction": [ "1. Swell the Rink amide resin in DMF.", "2. Deprotect the Fmoc group of the resin using 20% piperidine in DMF.", "3. Wash the resin with DMF.", "4. Add Fmoc-Trp-OH, HOBt, and DIC to the resin and shake for 2 hours.", "5. Wash the resin with DMF.", "6. Add Fmoc-Gly-OH, HOBt, and DIC to the resin and shake for 2 hours.", "7. Wash the resin with DMF.", "8. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.", "9. Wash the resin with DMF.", "10. Cleave the peptide from the resin using a mixture of TFA, water, and triisopropylsilane (95:2.5:2.5) for 2 hours.", "11. Precipitate the crude peptide with cold diethyl ether.", "12. Purify the peptide using reverse-phase HPLC.", "13. Analyze the purified peptide using mass spectrometry and HPLC." ] } | |

| 20762-31-6 | |

Fórmula molecular |

C15H18N4O4 |

Peso molecular |

318.33 g/mol |

Nombre IUPAC |

2-[[2-[[(2S)-2-amino-3-(1H-indol-2-yl)propanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C15H18N4O4/c16-11(15(23)18-7-13(20)17-8-14(21)22)6-10-5-9-3-1-2-4-12(9)19-10/h1-5,11,19H,6-8,16H2,(H,17,20)(H,18,23)(H,21,22)/t11-/m0/s1 |

Clave InChI |

GDTKLBWSCOKFCA-NSHDSACASA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C=C(N2)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N |

SMILES |

C1=CC=C2C(=C1)C=C(N2)CC(C(=O)NCC(=O)NCC(=O)O)N |

SMILES canónico |

C1=CC=C2C(=C1)C=C(N2)CC(C(=O)NCC(=O)NCC(=O)O)N |

Secuencia |

XGG |

Sinónimos |

Trp-Gly-Gly Trp-Gly-Gly dihydrate tryptophyl-glycyl-glycine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.